3-Azido-L-tyrosine
Overview
Description
3-Azido-L-tyrosine is an unnatural amino acid derivative of tyrosine, which has been utilized in various biochemical studies. It is characterized by the presence of an azido group at the 3-position of the aromatic ring of tyrosine. This modification imparts unique properties to the molecule, making it a valuable tool for probing protein function and interactions .
Synthesis Analysis
The synthesis of 3-azido-L-tyrosine has been achieved through different methods. One approach involves the enzymatic synthesis where tyrosine-phenol lyase-catalyzed coupling of 3-azidophenol and pyruvic acid produces 2-azido-L-tyrosine in good yield . Another method utilizes an Escherichia coli cell-free translation system, where the yeast amber suppressor tRNA(Tyr)/mutant tyrosyl-tRNA synthetase (Y43G) pair acts as a carrier of 3-azidotyrosine . These methods provide a pathway to incorporate 3-azidotyrosine into proteins at specific sites, enabling further functional studies.
Molecular Structure Analysis
The molecular structure of 3-azido-L-tyrosine is characterized by the azido functional group, which significantly alters the reactivity and interaction of the amino acid. The presence of this group allows for site-selective post-translational modification of proteins, as demonstrated in studies where 3-azidotyrosine was incorporated into proteins at predetermined positions . The azido group also enables click chemistry reactions, which are useful for labeling and studying proteins .
Chemical Reactions Analysis
3-Azido-L-tyrosine has been shown to participate in various chemical reactions, particularly as a photoinhibitor. When incorporated into proteins, it can be activated by light to irreversibly inhibit enzymes such as tubulin:tyrosine ligase . Additionally, the azido group can be targeted for specific modification with compounds like triarylphosphine derivatives, allowing for the introduction of probes and cross-linkers into proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azido-L-tyrosine are influenced by the azido group. This group can act as a photoactivatable probe, enabling the study of enzyme inhibition under light activation . The azido group also allows for the formation of equilibrium mixtures of external aldimine and quinonoid intermediates when binding to enzymes like tyrosine phenol-lyase . These properties make 3-azido-L-tyrosine a versatile tool for biochemical research, providing insights into enzyme mechanisms and protein-to-protein interactions .
Scientific Research Applications
Enzymatic Processes and Analogues
3-Azido-L-tyrosine has been studied for its potential in enzymatic processes. Hebel et al. (1992) demonstrated that tyrosine-phenol lyase-catalyzed coupling of 3-azidophenol and pyruvic acid produces 2-azido-L-tyrosine, which may serve as a replacement for tyrosine in several enzymatic processes (Hebel et al., 1992).
Genetic Code Expansion
3-Azido-L-tyrosine has been used in the field of genetic code expansion. Iraha et al. (2010) engineered Escherichia coli cells with an orthogonal translation system to use variants of tyrosyl-tRNA synthetase for non-natural amino acids without interfering with tyrosine incorporation. This study successfully incorporated 3-azido-L-tyrosine using an engineered strain (Iraha et al., 2010).
Photoinhibition Studies
3-Azido-L-tyrosine has been used as a photoactivatable probe. Coudijzer and Joniau (1990) synthesized 3-azido-L-tyrosine and studied its capacity to inhibit tubulin:tyrosine ligase upon illumination, demonstrating its potential as a photoinhibitor (Coudijzer & Joniau, 1990).
Protein-Protein Click Conjugation
3-Azido-L-tyrosine is also significant in protein-protein conjugation. Bundy and Swartz (2010) reported the site-specific incorporation of unnatural amino acids like 3-azido-L-tyrosine into proteins, enabling direct protein-to-protein conjugation, a critical step in bioconjugate chemistry (Bundy & Swartz, 2010).
Antiviral Activity
In the realm of antiviral research, Peyrottes et al. (2003) synthesized phosphotriester derivatives of 3'-azido-2',3'-dideoxythymidine (AZT) bearing modified L-tyrosinyl residues, demonstrating potent anti-HIV activity in cell culture experiments (Peyrottes et al., 2003).
Site-Selective Post-Translational Modification
3-Azido-L-tyrosine is utilized in site-selective modification of proteins. Ohno et al. (2006) developed a method for site-selective modification using 3-azidotyrosine and triarylphosphine derivatives, facilitating the introduction of compounds into selected sites of proteins (Ohno et al., 2006).
Biosynthesis and Metabolism in Plants
Schenck and Maeda (2018) explored the biosynthesis, metabolism, and catabolism of tyrosine in plants, providing insights into its role as a precursor of specialized metabolites with diverse physiological roles (Schenck & Maeda, 2018).
Caution in Enzyme Inhibition Studies
Sugumaran (1995) highlighted the need for caution in using azide, such as in 3-azido-L-tyrosine, for enzyme inhibition studies, especially those associated with electrophilic metabolites (Sugumaran, 1995).
Bioconjugation and Diagnostic Applications
Leier et al. (2019) discussed the bioconjugation of tyrosine residues using aryl diazonium salts, emphasizing the chemoselective modification potential of tyrosine derivatives like 3-azido-L-tyrosine (Leier et al., 2019).
Future Directions
The use of 3-Azido-L-tyrosine and other azido compounds in therapeutic peptides is a promising area of research. Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .
properties
IUPAC Name |
(2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRDUSYLLNJSS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926543 | |
Record name | 3-Azidotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-L-tyrosine | |
CAS RN |
129960-90-3 | |
Record name | 3-Azidotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azidotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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